[3-(4-Methoxy-4-oxobutanamido)phenyl]boronic acid
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Overview
Description
[3-(4-Methoxy-4-oxobutanamido)phenyl]boronic acid is an organic compound with the molecular formula C11H14BNO5 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methoxy-4-oxobutanamido)phenyl]boronic acid typically involves the reaction of 3-aminophenylboronic acid with 4-methoxy-4-oxobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methoxy-4-oxobutanamido)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the 4-methoxy-4-oxobutanamido moiety can be reduced to form alcohols.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
[3-(4-Methoxy-4-oxobutanamido)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of [3-(4-Methoxy-4-oxobutanamido)phenyl]boronic acid involves its interaction with specific molecular targets. In biological systems, it can form reversible covalent bonds with diol-containing molecules, such as sugars and nucleotides. This interaction is pH-dependent and can be exploited for targeted drug delivery and diagnostic applications. The compound’s boronic acid group is crucial for its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the 4-methoxy-4-oxobutanamido group, making it less versatile in certain applications.
3-Aminophenylboronic acid: Contains an amino group instead of the 4-methoxy-4-oxobutanamido moiety, leading to different reactivity and applications.
4-Methoxyphenylboronic acid:
Uniqueness
[3-(4-Methoxy-4-oxobutanamido)phenyl]boronic acid is unique due to the presence of both the boronic acid and the 4-methoxy-4-oxobutanamido groups. This combination imparts distinct chemical properties, such as enhanced binding affinity and selectivity for diol-containing molecules, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[3-[(4-methoxy-4-oxobutanoyl)amino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO5/c1-18-11(15)6-5-10(14)13-9-4-2-3-8(7-9)12(16)17/h2-4,7,16-17H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXXEORIRNQKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CCC(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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